molecular formula C14H27N3O4 B13087420 4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine; oxalic acid CAS No. 1394042-60-4

4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine; oxalic acid

Cat. No.: B13087420
CAS No.: 1394042-60-4
M. Wt: 301.38 g/mol
InChI Key: ZAQGDSLIGCEEEW-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine; oxalic acid is a compound that combines a piperidine derivative with oxalic acid. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, while oxalic acid is a naturally occurring dicarboxylic acid with various industrial and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The oxalic acid component can be introduced through a subsequent reaction with oxalic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation processes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.

Biology

In biological research, the compound is studied for its potential interactions with biological molecules. It can serve as a probe to understand the behavior of similar compounds in biological systems.

Medicine

Medically, derivatives of this compound are explored for their potential therapeutic effects. They may act on specific molecular targets, offering new avenues for drug development.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine, N-methylpiperidine.

    Oxalic Acid Derivatives: Compounds like oxamide, oxalyl chloride.

Uniqueness

The uniqueness of 4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine lies in its combined structure, which imparts distinct chemical and biological properties

Properties

CAS No.

1394042-60-4

Molecular Formula

C14H27N3O4

Molecular Weight

301.38 g/mol

IUPAC Name

4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine;oxalic acid

InChI

InChI=1S/C12H25N3.C2H2O4/c1-15-8-6-12(10-13,7-9-15)14-11-4-2-3-5-11;3-1(4)2(5)6/h11,14H,2-10,13H2,1H3;(H,3,4)(H,5,6)

InChI Key

ZAQGDSLIGCEEEW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(CN)NC2CCCC2.C(=O)(C(=O)O)O

Origin of Product

United States

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